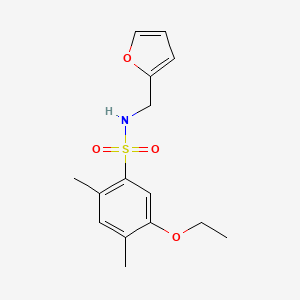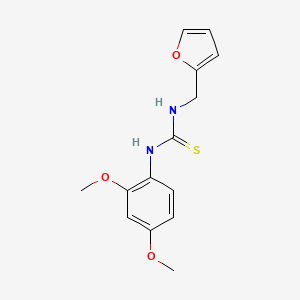![molecular formula C15H11ClN2OS B5776176 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide, commonly known as BTA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. BTA-1 is a benzothiazole derivative that has been shown to exhibit a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of BTA-1 is not fully understood, but it is believed to involve the inhibition of voltage-gated sodium channels and carbonic anhydrase IX. Voltage-gated sodium channels are important for the generation and propagation of action potentials in neurons, and their inhibition by BTA-1 has been shown to have potential therapeutic effects in the treatment of epilepsy and neuropathic pain. Carbonic anhydrase IX is overexpressed in many types of cancer, and its inhibition by BTA-1 has been shown to have potential therapeutic effects in the treatment of cancer.
Biochemical and Physiological Effects:
BTA-1 has been shown to exhibit a variety of biochemical and physiological effects. In addition to its inhibition of voltage-gated sodium channels and carbonic anhydrase IX, BTA-1 has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is important for the breakdown of the neurotransmitter acetylcholine. This inhibition has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using BTA-1 in lab experiments is its specificity for voltage-gated sodium channels and carbonic anhydrase IX. This specificity allows researchers to target these proteins specifically, without affecting other proteins in the cell. However, one limitation of using BTA-1 in lab experiments is its relatively low potency compared to other compounds that target these proteins. This can make it more difficult to achieve the desired effect in experiments.
Future Directions
There are several future directions for research involving BTA-1. One area of research could involve the development of more potent derivatives of BTA-1 that target voltage-gated sodium channels and carbonic anhydrase IX. Another area of research could involve the investigation of the potential therapeutic effects of BTA-1 in other neurological disorders, such as multiple sclerosis and Parkinson's disease. Finally, further research could be conducted to explore the potential therapeutic effects of BTA-1 in other types of cancer, beyond those that overexpress carbonic anhydrase IX.
Synthesis Methods
The synthesis of BTA-1 involves the reaction of 4-chloroaniline with 2-aminobenzothiazole in the presence of acetic anhydride. The resulting product is then purified through recrystallization. The yield of this reaction is typically around 50%, and the purity of the product can be verified through NMR spectroscopy.
Scientific Research Applications
BTA-1 has been used in a variety of scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, BTA-1 has been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This inhibition has been shown to have potential therapeutic effects in the treatment of epilepsy and neuropathic pain.
In cancer research, BTA-1 has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. This inhibition has been shown to have potential therapeutic effects in the treatment of cancer.
In drug discovery, BTA-1 has been used as a lead compound in the development of new drugs that target voltage-gated sodium channels and carbonic anhydrase IX.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9(19)17-10-6-7-12(16)11(8-10)15-18-13-4-2-3-5-14(13)20-15/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQIRTYKHWRENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)





![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)

![2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)